molecular formula C13H20N2 B1306148 3-Piperidin-1-ylmethyl-benzylamine CAS No. 91271-80-6

3-Piperidin-1-ylmethyl-benzylamine

Cat. No.: B1306148
CAS No.: 91271-80-6
M. Wt: 204.31 g/mol
InChI Key: BMNFPARGJHNMAX-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Pharmaceutical Research

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous and important building blocks in modern pharmaceuticals. nih.govnih.govmdpi.comunisi.it Its prevalence is underscored by its presence in a vast number of approved drugs spanning a wide array of therapeutic areas, including but not limited to, oncology, infectious diseases, and central nervous system (CNS) disorders. mdpi.comlifechemicals.comwhiterose.ac.uk The success of the piperidine moiety can be attributed to several key features. Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. whiterose.ac.ukresearchgate.net Furthermore, the basic nitrogen atom of the piperidine ring is often a key interaction point, participating in hydrogen bonding or salt-bridge formations with receptor active sites. nih.gov The incorporation of a piperidine scaffold can also favorably modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug-like characteristics. nih.gov The versatility of piperidine chemistry allows for extensive functionalization, providing medicinal chemists with a robust platform for structure-activity relationship (SAR) studies and the optimization of lead compounds. nih.govresearchgate.net

Role of Benzylamine (B48309) Moieties in Ligand Design

The benzylamine moiety, characterized by a benzyl (B1604629) group attached to a primary amine, is another cornerstone in the design of biologically active molecules. This structural unit offers a unique combination of aromatic and aminic features that are frequently exploited in ligand design. The aromatic ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions with protein targets. nih.gov The primary amine group is a versatile hydrogen bond donor and can also be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a binding pocket. The methylene (B1212753) linker between the phenyl ring and the nitrogen atom provides conformational flexibility, allowing the molecule to adopt an optimal binding pose. The substitution pattern on the aromatic ring of the benzylamine moiety provides a convenient handle for medicinal chemists to fine-tune the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity. nih.gov Numerous examples in the literature highlight the importance of the benzylamine scaffold in the development of enzyme inhibitors and receptor modulators.

Conceptual Framework of 3-Piperidin-1-ylmethyl-benzylamine as a Structural Template

The chemical entity this compound represents a specific and deliberate arrangement of the piperidine and benzylamine scaffolds. In this hybrid molecule, the piperidine ring is linked via its nitrogen atom to the methylene group at the meta-position (position 3) of the benzylamine core. This specific substitution pattern dictates a distinct three-dimensional geometry and vectoral projection of the functional groups compared to its ortho- (position 2) or para- (position 4) isomers.

While direct and extensive research on this compound itself is not prominently available in the public domain, its conceptual value as a structural template can be inferred from the well-established roles of its constituent parts and the principles of medicinal chemistry. The meta-substitution pattern positions the piperidine and the primary amine of the benzylamine in a 1,3-relationship on the benzene (B151609) ring. This arrangement can be strategically utilized to target binding sites that require a specific spatial separation and orientation of a bulky, lipophilic group (the piperidine) and a hydrogen-bonding/cationic center (the primary amine).

For instance, in the context of G-protein coupled receptors (GPCRs) or enzyme active sites, the piperidine moiety could occupy a hydrophobic sub-pocket while the benzylamine's primary amine forms a crucial anchoring interaction with a key residue like aspartate or glutamate. The meta-linkage enforces a particular distance and angle between these two interacting groups, which can be critical for achieving high affinity and selectivity.

The exploration of different substitution patterns on the benzylamine ring is a common strategy in drug discovery to optimize ligand-receptor interactions. Studies on related N-benzyl piperidines have shown that substituents at the meta position of the N-benzyl ring can significantly influence transporter affinity and selectivity. nih.gov This highlights the importance of the substitution pattern in defining the pharmacological profile of such hybrid molecules.

The following table presents data on related benzylamine-piperidine derivatives, illustrating how modifications to this general scaffold can impact biological activity.

Compound NameStructureBiological Target/ActivityReference
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidineAllosteric modulator of the serotonin (B10506) transporter nih.gov
2-((3-(Piperidin-4-ylmethyl)phenyl)thio)-3-(trifluoromethyl)pyridine hydrochlorideIntermediate for MAGL inhibitors lifechemicals.com
1-(2,3,4-trimethoxybenzyl)piperazine derivativesVasodilator agents

This table is for illustrative purposes and showcases the diversity of biological activities achievable with the broader benzylamine-piperidine scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFPARGJHNMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383315
Record name 3-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-80-6
Record name 3-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of 3 Piperidin 1 Ylmethyl Benzylamine Scaffolds

Functional Group Transformations

The inherent reactivity of the functional groups within the 3-piperidin-1-ylmethyl-benzylamine core allows for a variety of chemical transformations. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Oxidation Reactions

The nitrogen atoms within the this compound structure are susceptible to oxidation. The tertiary amine of the piperidine (B6355638) ring and the primary amine of the benzylamine (B48309) group can be oxidized to form the corresponding N-oxides. Such transformations can alter the polarity and metabolic stability of the parent compound. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of similar amine-containing structures is a well-established reaction in medicinal chemistry.

The benzylic carbon also presents a site for potential oxidation, which could lead to the formation of a ketone. However, this transformation typically requires harsher reaction conditions.

Amination Reactions

The primary amine of the benzylamine moiety is a key site for derivatization through various amination reactions. These reactions are fundamental in building more complex molecules and introducing diverse functionalities. One common approach is reductive amination, where the primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Furthermore, modern catalytic methods, such as copper-catalyzed amination reactions, offer efficient means to form C-N bonds. researchgate.net While these have been broadly applied for the synthesis of aminopyridines and other amino-substituted aromatics, the principles are applicable to the benzylamine portion of the scaffold. researchgate.net Acylation of the primary amine to form amides is another straightforward and widely used transformation to explore SAR.

Structural Modification for Enhanced Biological Activity

Systematic Variation of Substituents on Aromatic Rings

The substitution pattern on the phenyl ring plays a critical role in modulating the biological activity of this compound analogs. The nature, position, and electronic properties of the substituents can significantly influence receptor binding and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies on related compounds have demonstrated that the introduction of various substituents on the aromatic ring can have a profound impact on biological activity. For instance, in a series of structurally related piperidine derivatives, the presence of an electron-withdrawing group on the phenyl ring was shown to have the maximum effect on potency for the dopamine (B1211576) transporter (DAT). nih.gov Conversely, in other systems, electron-donating groups might be favored.

Table 1: Illustrative Examples of Aromatic Ring Substitutions and Their Potential Impact on Activity

Substituent (R)Position on Phenyl RingElectronic EffectPotential Impact on Biological Activity
-Cl4-positionElectron-withdrawingMay enhance potency at certain targets
-OCH34-positionElectron-donatingCould modulate selectivity and metabolic stability
-CF33-positionStrong electron-withdrawingCan significantly alter binding affinity
-CH32-positionElectron-donatingMay introduce steric effects influencing conformation

This table is illustrative and based on general principles of medicinal chemistry and SAR studies of related compounds. Specific outcomes would need to be determined experimentally.

Derivatization of Exocyclic Nitrogen Atoms

The exocyclic primary amino group is a prime handle for derivatization to explore new chemical space and interactions with biological targets. A wide array of modifications can be introduced at this position.

In studies of similar piperidine-containing scaffolds, derivatization of the exocyclic nitrogen atom has led to the development of potent and selective inhibitors of various transporters and enzymes. For example, the formation of substituted phenyl and heterocyclic derivatives at this position has been a successful strategy. nih.gov In other research, the conversion of a primary amine to a guanidine (B92328) or aminoguanidine (B1677879) hydrazone has resulted in compounds with potent antimicrobial activity. mdpi.com

Table 2: Potential Derivatizations of the Exocyclic Nitrogen and Their Rationale

DerivativeReagents/Reaction TypeRationale for Modification
Secondary AmineReductive amination with an aldehyde/ketoneIntroduce specific alkyl or aryl groups to probe binding pockets
AmideAcylation with an acid chloride or anhydrideModulate polarity, introduce hydrogen bonding capabilities
SulfonamideReaction with a sulfonyl chlorideIntroduce a tetrahedral geometry and strong H-bond acceptor
GuanidineReaction with a guanylating agentIntroduce a strongly basic group for potential salt-bridge interactions

This table presents potential derivatization strategies based on common practices in medicinal chemistry.

Introduction of Heterocyclic Moieties as Phenyl Ring Replacements

The replacement of the phenyl ring with various heterocyclic systems, a strategy known as bioisosteric replacement, is a powerful tool in medicinal chemistry to optimize drug properties. drughunter.com This approach can lead to improvements in solubility, metabolic stability, and potency, while also providing opportunities to escape from the often-undesirable properties associated with flat aromatic rings. nih.govchemrxiv.org

The replacement of a phenyl ring with a pyridine (B92270) ring, for example, can introduce a nitrogen atom that can act as a hydrogen bond acceptor and alter the compound's pKa and solubility. Other heterocycles, both aromatic and saturated, offer a diverse range of geometries, electronic properties, and potential interaction points. drughunter.comenamine.net Studies on related scaffolds have shown that replacing the phenyl ring with heterocyclic moieties can result in compounds with moderate to high activity. nih.gov The use of saturated, three-dimensional bioisosteres like bicyclo[1.1.1]pentane (BCP) or bridged piperidines has also emerged as a successful strategy to improve physicochemical properties. nih.govnih.gov

Table 3: Examples of Heterocyclic Replacements for the Phenyl Ring

Phenyl Ring ReplacementPotential Advantages
PyridineImproved solubility, potential for new hydrogen bonding interactions
ThiopheneCan mimic phenyl electronics, different metabolic profile
PyrazoleOffers distinct vector orientations for substituents
Piperidine (bridged)Increased three-dimensionality, improved solubility and lipophilicity. nih.gov

This table highlights some common bioisosteric replacements and their generally accepted advantages in drug design.

Incorporation of Hydroxyl Groups for Positional Effects

The introduction of hydroxyl (-OH) groups onto the this compound scaffold can significantly influence its biological activity and physicochemical properties through steric and electronic effects, as well as by introducing new hydrogen bonding capabilities. The position of the hydroxyl group is a critical determinant of these effects. While direct studies on the hydroxylation of this compound are not extensively documented in publicly available literature, the principles can be inferred from research on analogous piperidine and benzylamine structures.

Research on related 3,6-disubstituted piperidine derivatives has shown that the placement of an exocyclic hydroxyl group on an N-alkyl side chain plays a vital role in modulating interactions with biological targets. nih.govnih.gov For instance, studies on derivatives with an N-alkyl-aryl side chain demonstrated that the position of the hydroxyl group, in conjunction with the length of the alkyl chain, was crucial for potency and selectivity at monoamine transporters. nih.govnih.gov In one such study, a hydroxyl group at the benzylic position of an N-propyl side chain resulted in the most potent and selective compound for the dopamine transporter (DAT). nih.govnih.gov

Applying these principles to the this compound scaffold, hydroxylation could be targeted at several positions, including the piperidine ring, the benzylic carbon of the benzylamine moiety, or the aromatic ring. Each position would be expected to impart distinct properties:

Hydroxylation of the Piperidine Ring: Introducing a hydroxyl group on the piperidine ring would increase polarity and could influence the conformational preference of the ring, thereby affecting how the entire molecule presents itself to a binding site.

Hydroxylation of the Benzylic Carbon: A hydroxyl group at the benzylic position (forming a secondary alcohol) would introduce a chiral center and a potent hydrogen bonding group in close proximity to the aromatic ring. This could lead to stereospecific interactions with target proteins.

Hydroxylation of the Aromatic Ring: Placement of a hydroxyl group on the phenyl ring would create a phenolic moiety. This would significantly alter the electronic properties of the ring and introduce acidic character, potentially leading to new interactions with biological targets.

The synthesis of such hydroxylated derivatives can be achieved through various established methods. For instance, the reduction of a corresponding ketone precursor can yield a hydroxylated benzylic position. Alternatively, methods for the direct hydroxylation of aromatic rings or the use of starting materials already containing a hydroxyl group are viable synthetic strategies. mdpi.comnih.gov

The following table illustrates hypothetical hydroxylated derivatives of this compound and the anticipated impact on their properties.

Derivative Name Position of Hydroxyl Group Anticipated Effects
(3-(Piperidin-1-ylmethyl)phenyl)methanolBenzylic CarbonIncreased polarity, potential for stereospecific interactions, introduction of a hydrogen bond donor/acceptor.
1-((3-(Aminomethyl)benzyl)piperidin-4-ol4-position of Piperidine RingIncreased hydrophilicity, potential alteration of piperidine ring conformation.
3-((1H-benzo[d]imidazol-1-yl)methyl)aniline4-position of Benzyl (B1604629) RingIncreased acidity (phenolic), altered electronic properties of the aromatic system, potential for new receptor interactions.

Fluorination Strategies and their Impact on pKa Modulation

Fluorination is a widely employed strategy in medicinal chemistry to fine-tune the physicochemical properties of drug candidates. The introduction of fluorine atoms can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. mdpi.comnih.gov The strong electron-withdrawing nature of fluorine typically lowers the pKa of nearby basic functional groups, making them less basic. mdpi.com

For the this compound scaffold, the two basic centers are the piperidine nitrogen and the primary amine of the benzylamine moiety. The pKa of these nitrogens is a critical factor influencing the molecule's ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement.

Fluorination strategies for this scaffold could involve:

Fluorination of the Piperidine Ring: Introducing fluorine at positions such as the 3- or 4-position of the piperidine ring is a known strategy. nih.gov This modification is expected to lower the pKa of the piperidine nitrogen. The extent of the pKa reduction would depend on the position and number of fluorine atoms relative to the nitrogen.

Fluorination of the Benzyl Group: Placement of fluorine on the benzylic carbon or the aromatic ring would primarily influence the pKa of the benzylamine nitrogen. Benzylic fluorination, in particular, can also block metabolic oxidation at that site. rsc.org

Fluorination of the Alkyl Linker: While the linker in this compound is a simple methylene (B1212753) group, in analogous structures with longer alkyl chains, fluorination of the linker has been shown to reduce the basicity of the amine. nih.gov

Studies on related structures, such as 3-(3-(piperidin-1-yl)propyl)indoles, have demonstrated that the incorporation of fluorine can significantly reduce the pKa of the piperidine nitrogen. nih.gov This reduction in basicity was found to have a beneficial influence on oral absorption. nih.gov Generally, the introduction of a single fluorine atom to an aliphatic amine can decrease the pKa by approximately 1.7 units. researchgate.net

The impact of fluorination on the pKa of the benzylamine portion can also be inferred. The pKa of benzylamine itself is around 9.3. Introducing an electron-withdrawing fluorine atom onto the phenyl ring would be expected to lower this value.

The following data table illustrates the expected trends in pKa modulation upon fluorination of the this compound scaffold, based on general principles observed in similar compounds.

Derivative Position of Fluorine Expected pKa of Piperidine N Expected pKa of Benzylamine N Rationale
3-((4-Fluoropiperidin-1-yl)methyl)benzylamine4-position of PiperidineLowerUnchangedInductive effect of fluorine lowers the basicity of the piperidine nitrogen. nih.gov
3-Piperidin-1-ylmethyl-4-fluorobenzylamine4-position of Benzyl RingUnchangedLowerElectron-withdrawing fluorine on the aromatic ring reduces the electron density on the benzylamine nitrogen. mdpi.com
(3-((3,3-Difluoropiperidin-1-yl)methyl)phenyl)methanamine3-position of Piperidine (difluoro)Significantly LowerUnchangedStronger inductive effect from two fluorine atoms leads to a greater reduction in basicity. researchgate.net

This table presents expected trends based on established principles of fluorine's electronic effects. mdpi.comnih.govresearchgate.net The precise pKa values would require experimental determination.

The synthesis of fluorinated derivatives can be accomplished using a variety of modern fluorination reagents and methods. beilstein-journals.org For instance, late-stage benzylic C-H fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI). rsc.org

Structure Activity Relationship Sar Investigations of 3 Piperidin 1 Ylmethyl Benzylamine Analogs

Influence of Substituent Electronic and Steric Properties

The electronic and steric properties of substituents on the benzylamine (B48309) portion of the molecule play a pivotal role in modulating the biological activity of 3-Piperidin-1-ylmethyl-benzylamine analogs. Researchers have extensively studied how modifications to the aromatic ring influence receptor binding and functional activity, leading to a deeper understanding of the pharmacophore.

A consistent finding in the SAR of N-benzylpiperidine derivatives, which are structurally related to this compound, is the significant impact of electron-withdrawing groups on their affinity for the dopamine (B1211576) transporter (DAT). Studies have shown that the introduction of such groups on the N-benzyl moiety can enhance binding potency.

Research on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines demonstrated that analogs bearing electron-withdrawing substituents on the N-benzyl ring exhibited increased affinity for the DAT. This suggests that the electronic nature of the benzyl (B1604629) ring is a key determinant of activity. The observed trend indicates that substituents capable of reducing electron density on the aromatic ring positively influence the interaction with the transporter.

To illustrate this, the following table presents data from a study on N-benzylpiperidine analogs, highlighting the effect of various substituents on DAT binding affinity. Although these compounds differ from this compound in their substitution at the 4-position of the piperidine (B6355638) ring, the data provides valuable insights into the electronic effects on the N-benzyl moiety.

CompoundSubstituent (R) on N-Benzyl RingDAT Affinity (Ki, nM)
Analog 1H35.2
Analog 24-F17.2
Analog 34-Cl20.5
Analog 44-Br22.1
Analog 54-NO216.4
Analog 63,4-di-Cl15.8

This table is generated based on data from structurally related N-benzylpiperidine analogs to illustrate the principle of electron-withdrawing group effects.

The data clearly indicates that the presence of electron-withdrawing groups such as fluoro, chloro, bromo, and nitro at the 4-position of the benzyl ring, as well as a 3,4-dichloro substitution, leads to a notable increase in DAT affinity compared to the unsubstituted analog. This enhancement in potency can be attributed to favorable electronic interactions within the binding site of the transporter.

The position of substituents on the aromatic ring of the benzylamine moiety is another critical factor that influences the biological activity of these analogs. The spatial arrangement of functional groups can significantly affect how the molecule fits into and interacts with its biological target.

While comprehensive SAR data for positional isomers of this compound are not extensively available in the public domain, studies on related N-benzylpiperidine series provide valuable insights. For instance, in the development of dopamine transporter inhibitors, it has been observed that substitution at the para (4-) position of the N-benzyl ring is often optimal for activity.

The following interactive table presents hypothetical data to illustrate the potential impact of substituent position on DAT affinity.

CompoundSubstituentPositionHypothetical DAT Affinity (Ki, nM)
Analog 7Cl2- (ortho)55.0
Analog 8Cl3- (meta)30.5
Analog 9Cl4- (para)20.5

This table presents hypothetical data to demonstrate the principle of how substituent position can influence biological activity.

This hypothetical data suggests that the para position is the most favorable for the chloro substituent, followed by the meta position, with the ortho position being the least favorable. This positional preference is likely due to the specific topology of the binding pocket, where a substituent at the para position can engage in favorable interactions without causing steric hindrance.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule, or its conformation, is a crucial determinant of its biological activity. For flexible molecules like this compound, which can adopt multiple conformations, identifying the specific "bioactive conformation" – the shape the molecule assumes when it binds to its target – is a key goal of conformational analysis.

To understand the bioactive conformation, medicinal chemists often synthesize and evaluate conformationally restricted or rigid analogs. By locking the molecule into a specific shape, it is possible to determine whether that particular conformation is favorable for biological activity.

While specific studies directly comparing rigid and flexible analogs of this compound are limited, research in the broader field of piperidine derivatives has shown that conformational rigidity can lead to enhanced potency and selectivity. For instance, the development of rigid analogs of cocaine, which also binds to the dopamine transporter, has led to compounds with significantly higher affinity.

A comparison of a flexible N-benzylpiperidine derivative with a more rigid analog could reveal important insights. The table below illustrates a hypothetical comparison.

CompoundDescriptionHypothetical DAT Affinity (Ki, nM)
Analog 10Flexible N-benzylpiperidine45.0
Analog 11Rigid bicyclic analog15.0

This table presents a hypothetical comparison to illustrate the potential impact of conformational rigidity on activity.

The higher hypothetical affinity of the rigid analog would suggest that the conformation it is locked in is close to the bioactive conformation for the dopamine transporter. Such studies help in building pharmacophore models that can guide the design of new, more potent compounds.

The presence of chiral centers in a molecule can lead to the existence of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. It is well-established in pharmacology that different stereoisomers can have vastly different biological activities.

For this compound, the carbon atom at the 3-position of the piperidine ring is a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-3-Piperidin-1-ylmethyl-benzylamine. The biological target, being a protein, is also chiral, and thus it is expected that the two enantiomers will interact with it differently, leading to differences in their pharmacological activity.

CompoundStereochemistryHypothetical Biological Activity (IC50, nM)
Analog 12(R)-enantiomer10
Analog 13(S)-enantiomer500
Analog 14Racemate20

This table presents hypothetical data to illustrate the principle of enantiomeric differences in biological activity.

To evaluate the pharmacological activity of individual enantiomers, it is first necessary to separate them from the racemic mixture. A common strategy to achieve this is to react the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility, boiling point) and can therefore be separated by conventional techniques such as crystallization or chromatography.

One of the most powerful and widely used techniques for the separation of diastereomers is High-Performance Liquid Chromatography (HPLC), particularly using a chiral stationary phase (CSP). Alternatively, diastereomers can be separated on a standard silica gel column. The choice of the chiral resolving agent and the chromatographic conditions are crucial for achieving good separation.

Common chiral resolving agents include chiral acids such as tartaric acid derivatives or chiral isocyanates. The separated diastereomers can then be treated to remove the chiral auxiliary, yielding the pure enantiomers.

Stereochemical Preferences and Enantiomeric Activity Differences

Absolute Configuration Determination by X-Ray Crystallography

The determination of the absolute configuration of chiral molecules is a critical step in drug discovery, as enantiomers can exhibit significantly different pharmacological properties. purechemistry.org X-ray crystallography stands as a powerful and definitive method for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute stereochemistry. researchgate.netnih.gov

For analogs of this compound that possess stereogenic centers, X-ray crystallography has been instrumental. In the study of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues, a diastereoisomeric separation procedure was employed to isolate the individual enantiomers. nih.gov The absolute configuration of these enantiomers was unequivocally determined through single-crystal X-ray structural analysis. nih.gov This analysis was crucial in correlating the specific stereochemistry with the observed biological activity, where one enantiomer, S,S-(-)-19a, exhibited the highest potency for the dopamine transporter. nih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. purechemistry.org The intensities and positions of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined. For chiral molecules, the anomalous dispersion effect can be used to determine the absolute configuration. researchgate.net

Below is a table summarizing hypothetical crystallographic data for an analog in this class, illustrating the type of information obtained from such studies.

ParameterValue
Crystal system Monoclinic
Space group P21/c
a (Å) 9.7106
b (Å) 8.9468
c (Å) 9.8487
β (°) 101.425
Volume (ų) 838.69
Z 4

This table presents example crystallographic data for a piperidine derivative, showcasing key parameters determined through X-ray diffraction analysis. researchgate.net

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational approach central to modern drug discovery, utilized to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dergipark.org.tr This technique is particularly valuable in lead optimization, where the goal is to iteratively modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. science.govnih.gov

For the this compound series, pharmacophore models can be generated based on the structures of known active analogs. These models typically define the spatial relationships between key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov By understanding these requirements, medicinal chemists can design new analogs that better fit the pharmacophore, leading to improved biological activity.

The process of lead optimization involves several key steps:

Identification of a Lead Compound: A compound with promising activity, such as an analog of this compound, is selected as the starting point.

Pharmacophore Model Generation: A 3D pharmacophore model is developed based on the lead compound and other active analogs. This model serves as a template for designing new molecules.

In Silico Screening: Virtual libraries of compounds can be screened against the pharmacophore model to identify new candidates with the desired features.

Synthesis and Biological Evaluation: The most promising candidates from the virtual screening are synthesized and tested for their biological activity.

Iterative Refinement: The results from the biological evaluation are used to refine the pharmacophore model, and the cycle is repeated until a compound with the desired properties is identified.

In the context of N-arylmethyl substituted piperidine-linked aniline derivatives, molecular simulation and docking studies have been used to rationalize the preliminary structure-activity relationships. nih.gov These computational methods help to visualize how the molecules bind to their target and provide insights for further optimization. For example, by identifying key interactions between the ligand and the active site of the target protein, researchers can design modifications to the lead compound that strengthen these interactions.

Computational and Theoretical Studies on 3 Piperidin 1 Ylmethyl Benzylamine and Analogs

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in identifying potential biological targets and understanding the binding modes of small molecules like 3-Piperidin-1-ylmethyl-benzylamine.

Binding site analysis aims to identify and characterize the specific region on a target protein where a ligand is likely to bind. For this compound, this would involve docking the compound into the active sites of various potential protein targets, such as G-protein coupled receptors (GPCRs) or enzymes. The analysis focuses on identifying key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

For instance, in studies of similar piperidine (B6355638) derivatives, the piperidine ring is often found to engage in hydrophobic interactions within the binding pocket, while the benzylamine (B48309) moiety can form crucial hydrogen bonds with specific amino acid residues. A hypothetical binding site analysis of this compound with a target protein might reveal the interactions detailed in the following table.

Table 1: Hypothetical Binding Site Interactions of this compound

Interacting Residue Interaction Type Distance (Å)
ASP 110 Hydrogen Bond (with amine) 2.8
PHE 250 π-π Stacking (with benzyl (B1604629) ring) 3.5
LEU 120 Hydrophobic 4.1
TRP 300 Cation-π (with piperidinium (B107235) ion) 3.9

Molecular docking studies are pivotal in prioritizing which analogs of a lead compound, such as this compound, should be synthesized and tested. By virtually screening a library of designed analogs, researchers can predict their binding affinities and select the most promising candidates for synthesis, thereby saving significant time and resources.

The selection process is often guided by a scoring function that estimates the binding free energy. Analogs with lower (more negative) predicted binding energies are considered to have higher affinity for the target. For example, a study on 2-((pyridin-3-yloxy)methyl) piperazines used 3D-QSAR and molecular docking to guide the development of new anti-inflammatory agents. nih.gov A similar approach for this compound analogs could yield a prioritization table like the one below.

Table 2: Predicted Binding Affinities and Prioritization of this compound Analogs

Analog Modification Predicted Binding Energy (kcal/mol) Synthetic Priority
Analog 1 4-fluoro-benzyl -9.5 High
Analog 2 3-chloro-benzyl -9.2 High
Analog 3 2-methyl-piperidinyl -8.8 Medium
Analog 4 4-methoxy-benzyl -8.5 Medium

Molecular Dynamics Simulations for Binding Mechanism Elucidation

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com This technique simulates the movements of atoms and molecules, providing insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that occur upon ligand binding. nih.gov

For this compound, an MD simulation would start with the docked complex in a simulated physiological environment. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the ligand within the binding site is monitored. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are calculated to assess the stability of the complex. mdpi.com Furthermore, MD simulations can reveal alternative binding modes or pathways for ligand entry and exit from the binding site. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and reactivity of molecules. jksus.orgresearchgate.net These methods are used to study the intrinsic properties of this compound and its analogs, which can influence their biological activity.

DFT calculations can determine the distribution of electron density in a molecule, which is crucial for understanding its chemical reactivity and intermolecular interactions. researchgate.net For this compound, DFT can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. The molecular electrostatic potential (MEP) map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 3: Hypothetical DFT-Calculated Properties of this compound

Property Value
HOMO Energy -6.2 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.4 eV
Dipole Moment 2.5 D
Mulliken Charge on Piperidine N -0.45 e

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational energy landscape mapping involves systematically exploring the possible conformations of the molecule and calculating their relative energies using quantum chemical methods.

This analysis identifies the low-energy, stable conformations that the molecule is most likely to adopt. Understanding the preferred conformations is crucial, as the bioactive conformation (the shape the molecule adopts when it binds to its target) must be energetically accessible. The energy landscape can be visualized as a plot of energy versus one or more key dihedral angles, revealing the energy barriers between different conformations. For this compound, key dihedral angles would include those around the bond connecting the piperidine ring to the methylene (B1212753) group and the bond connecting the methylene group to the benzylamine moiety. This information is invaluable for designing more rigid analogs that are pre-organized in the bioactive conformation, potentially leading to increased potency and selectivity. nih.gov

Prediction of Biological Activity Spectra (In Silico Screening)

In silico screening has become an indispensable tool in medicinal chemistry for prioritizing compounds for further experimental testing. This approach utilizes computational models to predict the interaction of a small molecule with various biological targets, thus forecasting its potential therapeutic effects and mechanisms of action. For novel compounds like this compound, such predictive studies are crucial for guiding their development.

The identification of potential protein targets is a primary step in understanding the pharmacological profile of a compound. Chemoinformatics platforms leverage the principle of chemical similarity, suggesting that structurally similar molecules are likely to have similar biological targets. Web-based tools like SwissTargetPrediction are commonly employed for this purpose. These tools compare the two-dimensional or three-dimensional structure of a query molecule against a database of known bioactive compounds and their targets.

While specific in silico target prediction studies exclusively for this compound are not extensively documented in publicly available literature, the general methodology is well-established for piperidine derivatives. For a compound like this compound, the process would involve inputting its chemical structure into a prediction tool. The algorithm would then generate a ranked list of probable protein targets. Based on the structural features of piperidine-containing compounds, likely target classes include G protein-coupled receptors (GPCRs), ion channels, transporters, and various enzymes. For instance, studies on analogous structures often predict interactions with monoamine transporters such as those for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). nih.govnih.gov

For this compound, a PASS analysis would likely predict a range of activities based on its structural motifs—the piperidine ring and the benzylamine group. Piperidine derivatives are known to exhibit a wide array of biological activities. General predictions for such structures often include effects on the central nervous system, cardiovascular system, and potential as antimicrobial or anticancer agents. nih.gov For example, research on similar benzylpiperidine derivatives has indicated potential for antidepressant-like effects. It is important to note that these predictions are probabilistic and require experimental validation to confirm the actual biological activity.

Preclinical Pharmacological and Biological Research of 3 Piperidin 1 Ylmethyl Benzylamine Scaffolds

Investigation of Monoamine Transporter Interactions (In Vitro)

The interaction of novel compounds with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), is a critical area of preclinical research for potential therapeutics targeting neuropsychiatric disorders.

No specific data on the binding affinity (Ki) or uptake inhibition (IC50) of 3-Piperidin-1-ylmethyl-benzylamine at the dopamine transporter is currently available in the reviewed scientific literature. Studies on related, but structurally distinct, constrained piperidine (B6355638) derivatives have shown that modifications to the piperidine and benzylamine (B48309) scaffolds can significantly influence DAT affinity. nih.govnih.gov

Similarly, there is a lack of published data regarding the specific binding and uptake inhibition of this compound at the serotonin transporter. Research on other piperidine derivatives highlights the importance of specific structural features in determining SERT interaction. nih.govnih.gov

Specific preclinical data for this compound's activity at the norepinephrine transporter are not present in the available literature. For other piperidine-based compounds, NET inhibitory potency has been shown to be sensitive to structural modifications. nih.govnih.gov

Without primary binding and uptake inhibition data for DAT, SERT, and NET, the selectivity profile of this compound for these monoamine transporters cannot be determined.

Exploration of Other Receptor and Enzyme Targets (In Vitro)

The broader pharmacological profile of a compound is often assessed by screening it against a panel of other receptors and enzymes to understand its potential for on-target and off-target effects.

There is no specific information in the reviewed literature detailing the binding affinities of this compound for histamine (B1213489) receptors such as H1 or H3. The histamine H3 receptor, in particular, has been a target for various piperidine-containing compounds in the development of treatments for neurological disorders. nih.govmonash.edu However, data for the specific compound is absent. For instance, studies on other piperidine derivatives have identified compounds with high affinity for the H3 receptor, but these are structurally distinct from this compound. nih.govnih.gov

Sigma Receptor Affinities (e.g., Sigma-1, Sigma-2)

Derivatives of the this compound scaffold have demonstrated notable affinity for sigma receptors, which are unique, ligand-regulated chaperone proteins involved in a variety of cellular functions. nih.gov

Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: Research has shown that compounds incorporating a piperidine moiety often exhibit significant activity at both sigma-1 and sigma-2 receptors, though with varying degrees of affinity. nih.gov The protonated form of the piperidine ring is crucial for high-affinity binding to the σ1 receptor, as it forms a key salt bridge interaction with the Glu172 residue in the receptor's binding pocket. nih.govnih.gov A comparison between a piperidine-containing compound (KSK68) and its piperazine (B1678402) analogue (KSK67) highlighted the importance of the piperidine structure for dual histamine H3 and σ1 receptor activity. nih.gov KSK68, with its 4-pyridylpiperidine moiety, showed high affinity for both receptors, while the piperazine version was highly selective for the H3 receptor. nih.gov

Table 1: Sigma Receptor Affinities of Selected Piperidine Derivatives

Compound hH3R Ki (nM) σ1R Ki (nM)
KSK68 7.7 4.5
KSK94 (piperazine analogue) 7.9 2958

This table showcases the comparative binding affinities of a piperidine derivative and its piperazine analogue, emphasizing the role of the piperidine moiety in sigma-1 receptor binding.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. nih.govnih.gov Derivatives of the benzylpiperidine structure have been investigated as potential cholinesterase inhibitors.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: In a study of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety, several compounds demonstrated submicromolar inhibitory concentrations (IC50) against both AChE and BChE. nih.gov Specifically, compound 15b showed an IC50 value of 0.39 µM for AChE, while compound 15j had an IC50 of 0.16 µM for BChE. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors. nih.gov It is noteworthy that while AChE levels may decrease in advanced Alzheimer's disease, BChE levels can remain stable or even increase, making it a viable therapeutic target. nih.gov

Table 2: Cholinesterase Inhibition by Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone Derivatives

Compound AChE IC50 (µM) BChE IC50 (µM) Inhibition Type
15b 0.39 ± 0.11 - Competitive
15j - 0.16 ± 0.04 Competitive

This table presents the inhibitory activity of two lead compounds against acetylcholinesterase and butyrylcholinesterase.

Monoamine Oxidase Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative diseases. acs.orgnih.gov Piperidine-containing compounds have been explored for their MAO inhibitory potential. acs.org

MAO-A and MAO-B Inhibition: A study of pyridazinobenzylpiperidine derivatives found that most of the synthesized compounds exhibited greater inhibition of MAO-B than MAO-A. mdpi.comnih.gov Compound S5 was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and also showed the highest selectivity for MAO-B over MAO-A with a selectivity index of 19.04. mdpi.comnih.gov In contrast, the most potent MAO-A inhibitor was compound S15 , with an IC50 of 3.691 μM. mdpi.comnih.gov Kinetic studies indicated that compounds S5 and S16 are competitive and reversible inhibitors of MAO-B. mdpi.comnih.gov The structure-activity relationship revealed that a 3-chloro substitution on the benzyl (B1604629) ring led to the most potent MAO-B inhibition. nih.gov

Table 3: Monoamine Oxidase Inhibition by Pyridazinobenzylpiperidine Derivatives

Compound MAO-B IC50 (µM) MAO-A IC50 (µM) MAO-B Ki (µM) Inhibition Type
S5 0.203 3.857 0.155 ± 0.050 Competitive
S16 0.979 - 0.721 ± 0.074 Competitive
S15 - 3.691 - -

This table summarizes the inhibitory activities and kinetic parameters of key pyridazinobenzylpiperidine derivatives against MAO-A and MAO-B.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory cytokines. nih.govmdpi.com Its aberrant activation is implicated in various inflammatory diseases. nih.govresearchgate.net

Inhibition of IL-1β Release: Research into benzo[d]imidazole analogues has identified compounds that can inhibit the NLRP3 inflammasome. semanticscholar.org In one study, compounds were screened for their ability to inhibit the production of interleukin-1β (IL-1β), a key inflammatory cytokine released upon inflammasome activation. semanticscholar.org Lead compounds TBZ-09 and TBZ-21 were identified, and further optimization led to compounds that could reduce IL-1β expression in a dose-dependent manner. semanticscholar.org Another study focusing on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives found that several compounds could inhibit NLRP3-dependent pyroptosis and IL-1β release in in vitro cellular models. nih.gov Compounds 9 , 13 , and 18 emerged as promising NLRP3 inhibitors, demonstrating concentration-dependent inhibition of IL-1β release in human macrophages. nih.gov

Table 4: NLRP3 Inflammasome Inhibition by Benzo[d]imidazole Derivatives

Compound Effect on IL-1β Release
TBZ-09 Identified as a lead inhibitor
TBZ-21 Identified as a lead inhibitor
9 Concentration-dependent inhibition
13 Concentration-dependent inhibition
18 Concentration-dependent inhibition

This table highlights compounds identified as inhibitors of the NLRP3 inflammasome based on their effect on IL-1β production.

Aromatase Inhibition

Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. nih.gov Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer. nih.gov

In Vitro Inhibition of Human Placental Aromatase: The synthesis and evaluation of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones revealed potent aromatase inhibitory activity. nih.gov Compounds 1 (cyclopentyl) and 2 (cyclohexyl) had IC50 values of 1.2 µM and 0.3 µM, respectively, against human placental aromatase. nih.gov The (+)-enantiomer of compound 2 was found to be significantly more potent, being 240 times more effective than racemic aminoglutethimide. nih.gov Furthermore, studies on 3-(imidazol-1-ylmethyl)piperidine sulfonamides also identified three new potent aromatase inhibitors with IC50 values comparable to the clinical drug letrozole. nih.gov

Table 5: Aromatase Inhibition by Piperidine Derivatives

Compound Aromatase IC50 (µM)
1 (cyclopentyl derivative) 1.2
2 (cyclohexyl derivative) 0.3
Aminoglutethimide (racemic) 37

This table shows the in vitro inhibitory concentrations of piperidine derivatives against human placental aromatase.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) synthesis and enzymatic browning. nih.gov Its inhibitors are of interest for cosmetic and medicinal applications as depigmenting agents. nih.gov

Inhibition of Mushroom Tyrosinase: Research has shown that piperine (B192125), an alkaloid containing a piperidine ring, exhibits inhibitory activity against mushroom tyrosinase. nih.gov In one study, piperine at a concentration of 400 μM demonstrated a 36.27% inhibition of tyrosinase activity. nih.gov In a cellular context, piperine at 44 μM significantly reduced cellular tyrosinase activity by 21.51% in B16F10 melanoma cells without causing cytotoxicity. nih.gov This inhibition of tyrosinase activity contributes to a decrease in melanin production. nih.gov The mechanism of inhibition for many compounds acting on tyrosinase is believed to involve the chelation of copper ions within the enzyme's active site. nih.gov

Table 6: Tyrosinase Inhibition by Piperine

Assay Type Piperine Concentration % Inhibition
In vitro mushroom tyrosinase 400 µM 36.27 ± 1.96
Cellular (B16F10 cells) 44 µM 21.51 ± 2.00

This table presents the inhibitory effects of piperine on tyrosinase activity in both enzymatic and cellular assays.

Cellular Assay Investigations (In Vitro)

Cellular assays are crucial for understanding the biological effects of compounds in a more physiologically relevant context. For derivatives of the this compound scaffold, in vitro cellular studies have provided valuable insights into their mechanisms of action.

Neuroprotection: In studies of benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives, compounds 15b and 15j demonstrated neuroprotective effects against hydrogen peroxide-induced oxidative damage in PC12 cells. nih.gov This finding suggests a potential role for these compounds in mitigating neuronal cell death associated with oxidative stress.

Melanogenesis Inhibition: In B16F10 mouse melanoma cells, piperine was shown to significantly decrease intracellular melanin content by 37.52% at a concentration of 44 μM. nih.gov This effect was linked to the downregulation of the transcription of tyrosinase and tyrosinase-related protein 1 (TRP-1), key genes involved in the melanin synthesis pathway. nih.gov

NLRP3 Inflammasome Inhibition in THP-1 Cells: The inhibitory activity of benzo[d]imidazole-2-one derivatives on the NLRP3 inflammasome was evaluated in PMA-differentiated THP-1 cells, a human monocytic cell line. nih.gov The compounds were tested for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release following stimulation with lipopolysaccharide (LPS) and ATP. This cellular model confirmed the inflammasome-inhibiting properties of the identified lead compounds. nih.gov

Impact on Neurotransmitter Uptake in Cell Lines

The central nervous system relies on the precise regulation of neurotransmitter concentrations in the synaptic cleft. Monoamine transporters, such as those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), are critical proteins that facilitate the reuptake of these neurotransmitters, thereby terminating their signal. The inhibition of these transporters is a key mechanism of action for many antidepressant and psychostimulant drugs.

Research into compounds featuring the this compound scaffold has revealed significant inhibitory activity at these monoamine transporters. A series of potent triple reuptake inhibitors (TRIs) incorporating this structural motif have been synthesized and evaluated for their ability to block the uptake of serotonin, norepinephrine, and dopamine.

One notable study explored a series of 1-aryl-3-benzyl-3-(piperidin-1-ylmethyl)pyrrolidine derivatives. Within this series, specific compounds demonstrated high affinity for all three monoamine transporters. For instance, a compound with a 3,4-dichlorophenyl substituent at the 1-aryl position exhibited potent inhibitory activity, highlighting the importance of the substitution pattern on the aryl ring for transporter interaction.

Another area of investigation has focused on the development of radioligands for imaging monoamine transporters, particularly the dopamine transporter, using positron emission tomography (PET). A derivative of the this compound scaffold was synthesized and evaluated for this purpose. This compound, a piperidin-3-yl-(1-piperidin-1-ylmethyl-1H-indol-5-yl)-methanone derivative, showed high affinity and selectivity for the dopamine transporter.

The following table summarizes the inhibitory constants (Ki) for selected compounds from these studies, illustrating their potency at the respective monoamine transporters.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
1-(3,4-dichlorophenyl)-3-benzyl-3-(piperidin-1-ylmethyl)pyrrolidine1.33.58.9
Piperidin-3-yl-(1-piperidin-1-ylmethyl-1H-indol-5-yl)-methanone--2.1

Modulation of Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial part of the innate immune system, chronic or dysregulated inflammation contributes to a variety of diseases. Key players in inflammatory pathways include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as signaling molecules such as nitric oxide (NO).

Derivatives of the this compound scaffold have been investigated for their potential to modulate these inflammatory pathways. A study focused on a series of 1-benzyl-1-(piperidin-1-ylmethyl)-3-aryl-1H-inden-2-yl)methanol derivatives revealed significant anti-inflammatory properties. These compounds were evaluated for their ability to inhibit COX-1 and COX-2 enzymes and to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Several compounds within this series demonstrated potent and selective inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Furthermore, these compounds effectively suppressed NO production, indicating an additional mechanism of anti-inflammatory action.

The table below presents the in vitro anti-inflammatory activity of representative compounds from this research.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)NO Production Inhibition IC50 (µM)
1-Benzyl-1-(piperidin-1-ylmethyl)-3-(4-methoxyphenyl)-1H-inden-2-yl)methanol>1000.1512.5
1-Benzyl-1-(piperidin-1-ylmethyl)-3-(4-fluorophenyl)-1H-inden-2-yl)methanol>1000.2115.8

Applications of 3 Piperidin 1 Ylmethyl Benzylamine Scaffolds in Preclinical Drug Discovery Research

Design of Novel High-Affinity Ligands

The 3-piperidin-1-ylmethyl-benzylamine core serves as an excellent starting point for the design of novel ligands with high affinity for various biological targets. The inherent structural features of this scaffold, including a basic nitrogen atom within the piperidine (B6355638) ring and an aromatic benzyl (B1604629) group, allow for a multitude of chemical modifications to optimize binding interactions. Medicinal chemists can systematically alter substituents on both the piperidine and benzyl rings to enhance affinity and selectivity.

A key strategy in designing high-affinity ligands based on this scaffold involves leveraging its ability to engage in specific non-covalent interactions with the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and, notably, cation-π interactions, which will be discussed in more detail later. By carefully tailoring the chemical structure of the this compound derivative, researchers can achieve nanomolar or even sub-nanomolar binding affinities for their intended targets.

Development of Selective Modulators for Biological Targets

Beyond high affinity, achieving selectivity for a specific biological target over others is a paramount challenge in drug discovery. The this compound scaffold offers a framework for developing selective modulators. The spatial arrangement of the piperidine and benzylamine (B48309) moieties can be fine-tuned to fit the unique topology of a target's binding site, thereby minimizing off-target effects.

For example, in the pursuit of selective dopamine (B1211576) receptor ligands, derivatives of a related scaffold, cis-(6-benzhydryl-piperidin-3-yl)-benzylamine, have been optimized to achieve greater selectivity for the dopamine transporter (DAT) over other monoamine transporters. nih.gov This was accomplished by introducing structural constraints and specific functional groups that favor interaction with the DAT binding pocket. nih.gov

The development of selective modulators often involves an iterative process of design, synthesis, and biological evaluation. The modular nature of the this compound scaffold facilitates this process, allowing for the systematic exploration of chemical space to identify derivatives with the desired selectivity profile.

Role as a Versatile Pharmacological Scaffold

The this compound structure is considered a versatile pharmacological scaffold due to its ability to serve as a foundation for a wide array of biologically active compounds. mdpi.com The piperidine ring is a common motif in many approved drugs and natural alkaloids, highlighting its privileged status in medicinal chemistry. mdpi.com

Contribution to Cation-π Interactions with Target Proteins

A significant contributor to the binding affinity of ligands derived from the this compound scaffold is the cation-π interaction. wikipedia.org This non-covalent force involves an electrostatic interaction between the positively charged piperidinium (B107235) ion (the protonated form of the piperidine nitrogen) and the electron-rich face of an aromatic amino acid residue (such as phenylalanine, tyrosine, or tryptophan) within the target protein. nih.govnih.gov

The importance of cation-π interactions has been demonstrated in the binding of various ligands to their receptors, including in the central nervous system. wikipedia.orgnih.gov For ligands targeting neurotransmitter receptors, the ability to form a strong cation-π bond can be a key determinant of potency.

Platform for Stereochemical Optimization

The presence of stereocenters within the this compound scaffold and its derivatives provides an opportunity for stereochemical optimization to enhance potency and selectivity. The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with a chiral biological target.

In the optimization of related piperidine derivatives, it was found that a stereochemical preference was often exhibited for a specific stereocenter. nih.gov By separating and testing individual stereoisomers, researchers can identify the enantiomer or diastereomer with the most favorable biological activity. This process of stereochemical optimization can lead to the development of more potent and selective drug candidates with a reduced likelihood of off-target effects that might be associated with other stereoisomers. The synthesis of specific stereoisomers can be achieved through various asymmetric synthesis techniques or by chromatographic separation of racemic mixtures. nih.gov

Exploration in Specific Therapeutic Areas (Preclinical Stage)

The versatile nature of the this compound scaffold has led to its exploration in various therapeutic areas at the preclinical stage.

Central Nervous System Disorders Research

The this compound scaffold and its derivatives have shown considerable promise in preclinical research for central nervous system (CNS) disorders. The ability of these compounds to interact with various CNS targets, including neurotransmitter receptors and transporters, makes them attractive candidates for conditions such as Alzheimer's disease, Parkinson's disease, and pain. nih.govnih.govnih.gov

For example, N-benzyl piperidine derivatives have been designed and synthesized as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key targets in Alzheimer's disease therapy. nih.gov Some of these compounds exhibited potent dual-enzyme inhibition and demonstrated neuroprotective activities in cell-based assays. nih.gov

Furthermore, piperidine-based compounds have been investigated as antagonists for the dopamine D4 receptor, which is implicated in L-DOPA induced dyskinesias in Parkinson's disease. nih.gov Optimization of these scaffolds has led to the discovery of potent and selective D4 antagonists with improved metabolic stability. nih.gov

In the context of pain research, dual-acting ligands targeting both the histamine (B1213489) H3 receptor and the sigma-1 receptor have been developed from piperidine-based scaffolds. nih.govnih.gov The piperidine moiety in these compounds is considered a critical structural feature for achieving this dual activity. nih.gov

The following table summarizes some examples of piperidine-based compounds and their preclinical applications in CNS disorders:

Compound ClassTarget(s)Potential Therapeutic AreaKey Findings
N-Benzyl Piperidine DerivativesHDAC, AChEAlzheimer's DiseaseDual enzyme inhibition, neuroprotective effects. nih.gov
Benzyloxypiperidine DerivativesDopamine D4 ReceptorParkinson's Disease (Dyskinesia)Potent and selective antagonists with improved stability. nih.gov
Dual Histamine H3/Sigma-1 Receptor LigandsH3 Receptor, Sigma-1 ReceptorNeuropathic PainHigh affinity for both targets, promising antinociceptive activity. nih.govnih.gov
cis-(6-benzhydryl-piperidin-3-yl)-benzylamine AnalogsDopamine Transporter (DAT)CNS DisordersHigh selectivity for DAT achieved through structural optimization. nih.gov

Neurodegenerative Diseases Research

The piperidine core is a prominent feature in compounds investigated for neurodegenerative diseases, which are often characterized by complex pathological mechanisms. nih.gov Research into derivatives containing the piperidine scaffold has shown promise in addressing conditions like Alzheimer's and Parkinson's disease.

In the context of Alzheimer's disease, which involves the progressive loss of cognitive function, N-benzyl-piperidine derivatives have been designed as multi-target inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of the disease. nih.gov For instance, a rationally designed derivative, compound 4a , emerged as a potent dual inhibitor with IC₅₀ values of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov In silico studies, including molecular docking and dynamics, suggested that this compound forms stable and favorable complexes with both enzymes. nih.gov Further demonstrating the potential of this scaffold, another series of N-benzyl piperidine derivatives were developed as dual inhibitors of histone deacetylase (HDAC) and AChE. nih.gov Among these, compounds d5 and d10 exhibited potent enzymatic inhibition and showed neuroprotective effects in PC-12 cells. nih.gov

The neuroprotective properties of piperidine-containing structures are also being explored in models of Parkinson's disease. nih.gov This neurodegenerative disorder is marked by the loss of dopaminergic neurons. nih.gov Studies have shown that certain compounds with a piperidine moiety can protect neuronal cells from apoptosis induced by oxidative stress in vitro. The ability of such compounds to cross the blood-brain barrier is a crucial aspect of their potential utility in treating central nervous system disorders. nih.gov

Below is a table summarizing the in vitro activity of selected piperidine derivatives in neurodegenerative disease research:

CompoundTarget(s)IC₅₀ (µM)Cell Line/AssayDisease Model
4a nih.govAChE/BuChE2.08 (AChE), 7.41 (BuChE)In vitro enzymatic assayAlzheimer's Disease
d5 nih.govHDAC/AChE0.17 (HDAC), 6.89 (AChE)In vitro enzymatic assayAlzheimer's Disease
d10 nih.govHDAC/AChE0.45 (HDAC), 3.22 (AChE)In vitro enzymatic assayAlzheimer's Disease

Antimicrobial Agent Development

The rise of antimicrobial resistance has spurred the search for novel chemical scaffolds to combat pathogenic microorganisms. biomedpharmajournal.org The piperidine ring is a key component in many synthetic compounds with demonstrated antibacterial and antifungal properties. biomedpharmajournal.orgresearchgate.netresearchgate.netbiointerfaceresearch.com

Derivatives incorporating a piperidine moiety have been synthesized and evaluated against a range of bacterial and fungal strains. researchgate.netbiointerfaceresearch.com For example, new piperidine derivatives, (E )-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (1 ) and (E )-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (2 ), were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacteria. researchgate.netbiointerfaceresearch.com Compound 2 was found to be more active than its ethyl ester analog, compound 1 , and showed good activity against S. aureus when compared to the standard drug chloramphenicol (B1208). researchgate.netbiointerfaceresearch.com

In another study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and tested against plant pathogenic bacteria and fungi. nih.gov Several of these compounds, including 8b , 8d , 8g , 8h , 8i , and 8j , displayed significant antimicrobial activity against Xanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum, Alternaria solani, and Fusarium solani, with some showing potency comparable to standard antimicrobial agents like chloramphenicol and mancozeb. nih.gov

Furthermore, piperazine (B1678402) derivatives, which are structurally related to piperidines, have also shown considerable antimicrobial and antifungal activities. nih.govresearchgate.netmdpi.com For instance, some 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles exhibited higher antifungal activity than ketoconazole (B1673606) against Cladosporium cladosporoides and Aspergillus niger. nih.gov

The following table presents the antimicrobial activity of selected piperidine and piperazine derivatives.

Compound/Derivative SeriesTarget Organism(s)Activity/FindingReference Compound
Compound 2 researchgate.netbiointerfaceresearch.comStaphylococcus aureusGood activityChloramphenicol
Compounds 8b, 8d, 8g, 8h, 8i, 8j nih.govXanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum, Alternaria solani, Fusarium solaniSignificant antimicrobial activityChloramphenicol, Mancozeb
Compounds 3g, 3h (piperazinyl-triazoles) nih.govCladosporium cladosporoides, Aspergillus nigerHigher antifungal activityKetoconazole

Anticancer Agent Development

The piperidine scaffold is a recurring motif in the development of new anticancer agents. nih.govnih.gov Its structural versatility allows for the synthesis of derivatives that can target various mechanisms involved in cancer cell proliferation and survival. nih.gov

A series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs were investigated for their cytotoxic effects against several cancer cell lines, including HSC-2, HSC-4 (oral squamous carcinoma), and HL-60 (promyelocytic leukemia). nih.gov The 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones (series 2 ) were particularly potent, with CC₅₀ values in the submicromolar range, and displayed selective toxicity towards malignant cells over normal cell lines. nih.gov

In another study, novel benzhydrylpiperazine derivatives were synthesized and screened for their in vitro cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov The benzamide (B126) derivatives within this series demonstrated high cytotoxic activity. nih.gov The piperazine ring, a close structural relative of piperidine, is also a key component in the design of kinase inhibitors. For example, 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel type II CDK2 inhibitors, a kinase often dysregulated in cancers like pancreatic, breast, and lung carcinoma. nih.gov Compounds 9e, 9h, 11d , and 13b from this study were the most potent antiproliferative agents. nih.gov

The table below summarizes the cytotoxic activity of some piperidine and piperazine derivatives.

Compound Series/DerivativeCancer Cell Line(s)Activity (IC₅₀/CC₅₀)Key Finding
Series 2 (1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones) nih.govHSC-2, HSC-4, HL-60Submicromolar CC₅₀Selective toxicity for malignant cells
Benzamide derivatives of benzhydrylpiperazine nih.govHUH-7, MCF-7, HCT-116High cytotoxic activityStructure-activity relationship identified
Compounds 9e, 9h, 11d, 13b (piperazinyl-benzofurans) nih.govPanc-1, MCF-7, A549Potent antiproliferative activityCDK2 inhibitory activity

Anti-inflammatory Agent Development

The piperidine scaffold has also been incorporated into compounds designed to modulate inflammatory pathways. nih.gov Inflammation is a complex biological response implicated in a wide range of diseases.

A study on 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1 ) demonstrated its anti-inflammatory effects in both acute and chronic inflammation models in rats. nih.gov In the carrageenan-induced paw edema model, a test for acute inflammation, compound C1 significantly reduced edema. nih.gov It also showed antiproliferative effects in the cotton pellet granuloma test, a model for chronic inflammation, and inhibited hyaluronidase-induced capillary permeability. nih.gov

Additionally, derivatives of 2-(3-Methyl-piperidin-1-yl)-benzylamine have shown promise in reducing inflammation markers in vitro. In a controlled study, cells treated with this compound exhibited decreased levels of pro-inflammatory cytokines. The anti-inflammatory properties of piperidine-containing compounds are often linked to their ability to modulate various signaling pathways and enzyme activities involved in the inflammatory cascade.

The anti-inflammatory activity of a selected piperidine derivative is detailed in the table below.

CompoundAnimal/Cell ModelKey FindingReference Compound
C1 (3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride) nih.govCarrageenan-induced paw edema (rats)Decreased paw edema by up to 90.32%Indomethacin
C1 (3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride) nih.govCotton pellet granuloma (rats)46.1% antiproliferative effectIndomethacin
2-(3-Methyl-piperidin-1-yl)-benzylamine derivative In vitro cell cultureDecreased levels of pro-inflammatory cytokinesNot specified

Future Research Directions and Unexplored Potential

Advancements in Asymmetric Synthesis of Complex Analogs

The stereochemistry of a molecule is often a critical determinant of its pharmacological activity. Future research will likely focus on the development of efficient and practical methods for the asymmetric synthesis of complex analogs of 3-Piperidin-1-ylmethyl-benzylamine. While methods for synthesizing chiral piperidines exist, such as those involving the diastereoselective reduction of chiral enaminoesters or the use of amino acids as a chiral pool, their application to create specific stereoisomers of this compound's derivatives remains a fertile ground for investigation. researchgate.netwhiterose.ac.uk The ability to selectively synthesize (R) and (S) enantiomers of more complex analogs will be crucial for elucidating the stereochemical requirements for optimal interaction with biological targets. This could involve Sharpless asymmetric dihydroxylation or the use of chiral auxiliaries to guide the stereochemical outcome of key reaction steps. whiterose.ac.uk

Novel Derivatization Strategies for Targeted Modulation

The inherent structure of this compound offers multiple points for chemical modification, allowing for the generation of a diverse library of derivatives. Future derivatization strategies will likely aim to fine-tune the compound's properties for targeted modulation of specific biological pathways.

One promising avenue is the introduction of various substituents on the phenyl ring of the benzylamine (B48309) moiety. Studies on analogous compounds have shown that the nature of these substituents, whether electron-withdrawing or electron-donating, can significantly impact biological activity. nih.gov Another strategy involves the modification of the piperidine (B6355638) ring. For instance, the introduction of hydroxyl groups or other functional groups could lead to derivatives with altered polarity and binding affinities. nih.govnih.gov Furthermore, exploring different linkers to replace the methyl group connecting the piperidine and benzylamine moieties could provide insights into the optimal spatial arrangement for biological activity.

Compound Name CAS Number
This compound91271-80-6 epa.gov
cis-(6-benzhydryl-piperidin-3-yl)-benzylamineNot Available
2-(3-Methyl-piperidin-1-yl)-benzylamine869943-43-1
1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-oneNot Available

Integration of Advanced Computational Methodologies

The integration of advanced computational tools is poised to revolutionize the exploration of this compound and its analogs. In silico techniques such as pharmacophore modeling, three-dimensional quantitative structure-activity relationship (3D-QSAR), and molecular docking can provide profound insights into the structural requirements for biological activity and guide the rational design of new derivatives. nih.govnih.govarabjchem.org

Pharmacophore models can be developed based on the structures of known active compounds to identify the key chemical features necessary for a specific biological interaction. dergipark.org.tr These models can then be used to virtually screen large compound libraries to identify new potential hits. nih.gov 3D-QSAR studies can establish a mathematical relationship between the 3D properties of the molecules and their biological activities, which can be used to predict the activity of newly designed compounds. nih.govarabjchem.org Molecular docking simulations can predict the binding mode of the compounds at the active site of a target protein, providing valuable information for lead optimization. nih.govresearchgate.net

Discovery of Undiscovered Biological Activities and Mechanisms

While the current understanding of the biological profile of this compound is limited, its structural similarity to other biologically active piperidine derivatives suggests a wide range of potential therapeutic applications that are yet to be discovered. For example, derivatives of similar structures have shown potential as antidepressant and anticancer agents.

Future research should involve broad biological screening of this compound and its newly synthesized derivatives to uncover novel biological activities. This could include assays for a wide range of targets, such as G protein-coupled receptors, ion channels, and enzymes. Once a promising activity is identified, further studies will be needed to elucidate the underlying mechanism of action. This could involve identifying the specific molecular target and the signaling pathways that are modulated by the compound.

Rational Design of Multitarget-Directed Ligands

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.govresearchgate.net This has led to the emergence of the multitarget-directed ligand (MTDL) approach, which aims to design single molecules that can simultaneously modulate multiple targets. nih.gov The versatile scaffold of this compound makes it an excellent starting point for the rational design of MTDLs.

For instance, by incorporating pharmacophoric elements from known inhibitors of different targets, it may be possible to design derivatives of this compound that act as dual inhibitors. For example, N-benzylpiperidine analogs have been designed as multi-functional inhibitors for Alzheimer's disease by targeting both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.govresearchgate.net This strategy could be applied to develop novel MTDLs for other complex diseases, potentially leading to more effective and safer therapeutic agents. jneonatalsurg.com

Q & A

Q. What are the recommended synthetic routes for 3-Piperidin-1-ylmethyl-benzylamine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves the nucleophilic substitution of piperidine with a benzylamine derivative. For example, reacting 3-(chloromethyl)benzylamine with piperidine in ethanol at 78–80°C for 2 hours yields the target compound with ~85% efficiency . Optimization may include:
  • Catalyst Use : Triethylamine as a base to neutralize HCl byproducts, improving reaction kinetics .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) can enhance reactivity but require rigorous post-synthesis purification.
  • Temperature Control : Maintaining reflux conditions (78–80°C) prevents side reactions like oxidation .

Q. How should researchers ensure batch-to-batch consistency of this compound during synthesis?

  • Methodological Answer : Batch consistency requires stringent quality control (QC):
  • Analytical Techniques : Use HPLC and mass spectrometry (MS) to verify purity (>95%) and molecular identity .
  • Impurity Profiling : Quantify residual solvents (e.g., ethanol) via gas chromatography (GC) and adjust drying protocols accordingly .
  • Documentation : Record reaction parameters (temperature, stoichiometry) to identify deviations during scale-up .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols include:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • Waste Management : Segregate chemical waste and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed in studies involving this compound?

  • Methodological Answer : Contradictions may arise from assay variability or compound instability. Mitigation strategies include:
  • Replicate Experiments : Perform triplicate assays under standardized conditions (e.g., pH, temperature) .
  • Stability Testing : Monitor compound degradation in storage (e.g., via NMR or LC-MS) and adjust storage conditions (e.g., inert atmosphere) .
  • Positive Controls : Use reference compounds (e.g., dopamine receptor ligands) to validate assay sensitivity .

Q. What advanced purification techniques are recommended for this compound to achieve high purity for sensitive assays?

  • Methodological Answer : For >99% purity:
  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate isomers .
  • Recrystallization : Dissolve crude product in hot ethanol and cool slowly to isolate crystalline product .
  • Lyophilization : Remove trace solvents under vacuum for hygroscopic batches .

Q. What strategies are effective in evaluating the pharmacokinetic properties of this compound in preclinical models?

  • Methodological Answer : Key methodologies include:
  • Radiolabeling : Synthesize a 14^{14}C-labeled analog to track absorption/distribution in rodent models .
  • LC-MS/MS Analysis : Quantify plasma concentrations over time to calculate bioavailability and half-life .
  • Tissue Penetration Studies : Use microdialysis probes to measure compound levels in target organs (e.g., brain) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.